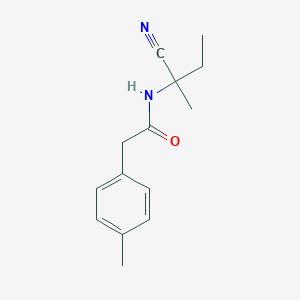
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating age-related neurodegenerative diseases such as Alzheimer's disease. J147 was first synthesized in 2011 by Schubert et al. at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been shown to activate the protein PPARδ, which plays a role in energy metabolism and is involved in neuroprotection. N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide also increases the expression of genes involved in mitochondrial function, which may improve energy production in neurons. Additionally, N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain, which are both factors that contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. Studies have shown that N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide can reduce amyloid beta (Aβ) levels in the brain, which is a hallmark of Alzheimer's disease. N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has also been shown to increase levels of BDNF, which is important for the growth and survival of neurons in the brain. Additionally, N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain, which are both factors that contribute to neurodegeneration. However, one limitation of using N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide.
Future Directions
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its neuroprotective effects. Another direction is to investigate the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide in other neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the safety and efficacy of N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide in human clinical trials.
Synthesis Methods
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is synthesized through a multistep process that involves the condensation of 2,4-dimethylbenzaldehyde and cyanoacetamide followed by a series of chemical reactions. The final product is obtained after purification using chromatography techniques. The synthesis of N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications in treating age-related neurodegenerative diseases. Studies have shown that N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-14(3,10-15)16-13(17)9-12-7-5-11(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMYNZMSVVHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376007.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)

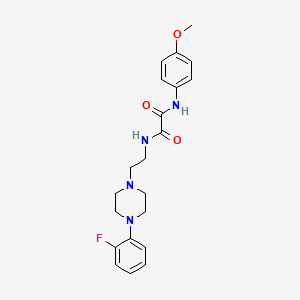
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
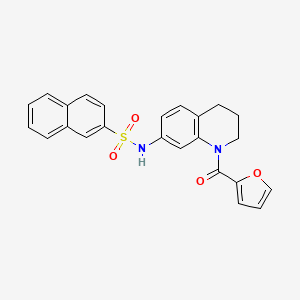
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)
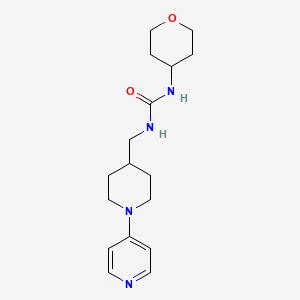
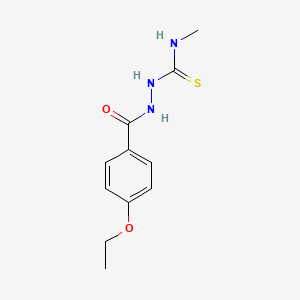
![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

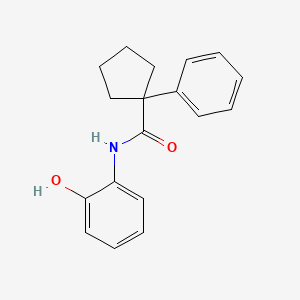
![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)